molecular formula C24H24N6O3S B2678934 4-methoxy-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872995-54-5

4-methoxy-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2678934
CAS No.: 872995-54-5
M. Wt: 476.56
InChI Key: YBRNBDHOMIKQPL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a methoxy group, an amide group, a thioether group, and a triazolopyridazine group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Antiproliferative Activity and Synthesis of Derivatives Research on triazolopyridazine derivatives, such as those synthesized in the study by Ilić et al. (2011), highlights the potential for antiproliferative activity against endothelial and tumor cells. These compounds, while not identical, share a core structure that suggests 4-methoxy-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide could possess similar biological activities, opening avenues for cancer research and therapy development (Ilić, M., Ilaš, J., Liekens, S., Mátyus, P., & Kikelj, D., 2011).

Antimicrobial Properties Studies on thienopyrimidine and triazole derivatives have shown pronounced antimicrobial activities, as demonstrated by Bhuiyan et al. (2006) and Bektaş et al. (2007). These findings suggest that compounds with similar heterocyclic structures, including this compound, may be explored for their potential use in combating microbial infections (Bhuiyan, M., Rahman, K., Hossain, M., Rahim, A., Hossain, M. I., & Abu Naser, M., 2006); (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).

Heterocyclic Chemistry and Synthesis Research efforts such as those by Mohamed (2021) contribute to the understanding of heterocyclic chemistry, offering new synthetic pathways and applications for complex organic compounds, including those similar to the subject compound. This research provides a foundation for the development of new materials and pharmaceuticals with varied applications (Mohamed, H. M., 2021).

Properties

IUPAC Name

4-methoxy-N-[2-[6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3S/c1-16-3-7-18(8-4-16)26-22(31)15-34-23-12-11-20-27-28-21(30(20)29-23)13-14-25-24(32)17-5-9-19(33-2)10-6-17/h3-12H,13-15H2,1-2H3,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRNBDHOMIKQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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